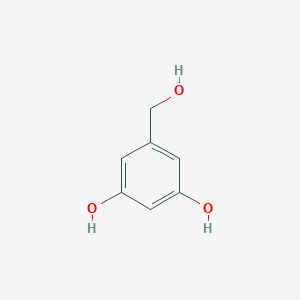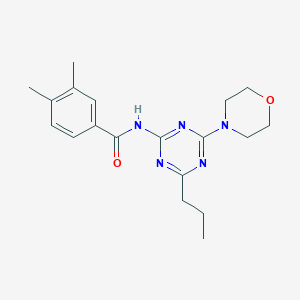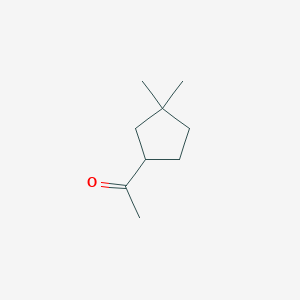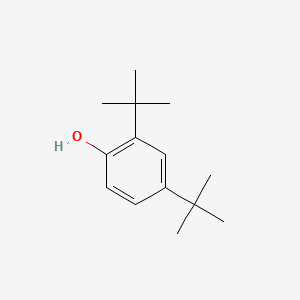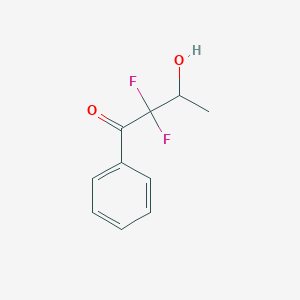
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFH is a chiral molecule that belongs to the class of beta-keto esters and is commonly used as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one acts as a nucleophile in various reactions due to the presence of a beta-keto ester moiety. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit antioxidant and anti-inflammatory activities, which may be attributed to its phenyl and hydroxyl groups.
Effets Biochimiques Et Physiologiques
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been shown to exhibit various biochemical and physiological effects. In a study conducted on rats, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one was found to reduce the level of oxidative stress markers and increase the level of antioxidant enzymes in the liver. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit anti-inflammatory activity by reducing the level of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that can be easily synthesized and used in various reactions. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also commercially available, which makes it easily accessible to researchers. However, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a chiral molecule, which may pose a challenge in some reactions that require the use of enantiopure compounds.
Orientations Futures
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has shown great potential in various fields, and there are numerous future directions for its research. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a precursor for the synthesis of new antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a building block for the synthesis of new functional materials such as fluorescent dyes, liquid crystals, and polymers. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new sensors and devices.
In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a plant growth regulator to enhance crop yield and quality. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new pesticides and herbicides.
Conclusion:
In conclusion, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that has shown great potential in various fields such as medicinal chemistry, materials science, and agriculture. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be easily synthesized and used in various reactions, and it exhibits various biochemical and physiological effects. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has numerous future directions for its research, and it is expected to play a significant role in the development of new drugs, materials, and agricultural products.
Méthodes De Synthèse
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be synthesized by the reaction of 2,2-difluoro-1,3-dimethyl-1-butene with phenylacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one as a white solid with a melting point of 81-83°C and a purity of 99%.
Applications De Recherche Scientifique
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a precursor for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a building block for the synthesis of functional materials such as fluorescent dyes, liquid crystals, and polymers. In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a plant growth regulator to enhance crop yield and quality.
Propriétés
Numéro CAS |
126392-91-4 |
|---|---|
Nom du produit |
2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one |
Formule moléculaire |
C10H10F2O2 |
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
2,2-difluoro-3-hydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3 |
Clé InChI |
SMKCHFSKJXUQNU-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
SMILES canonique |
CC(C(C(=O)C1=CC=CC=C1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



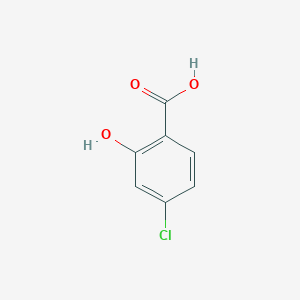
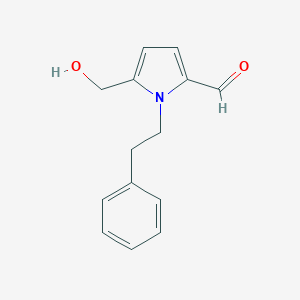
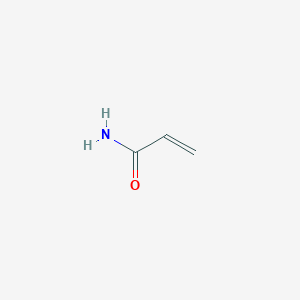
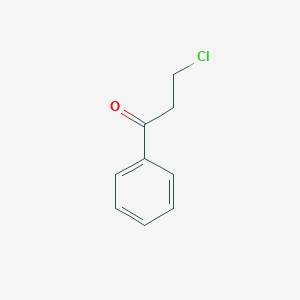
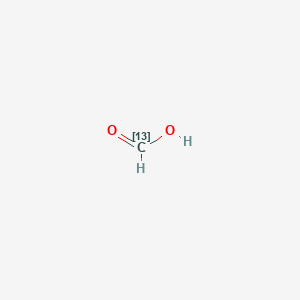
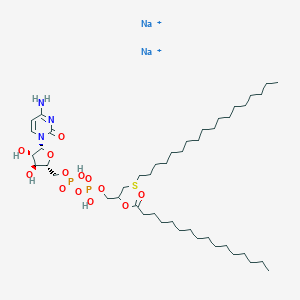
![(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane](/img/structure/B135407.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B135408.png)
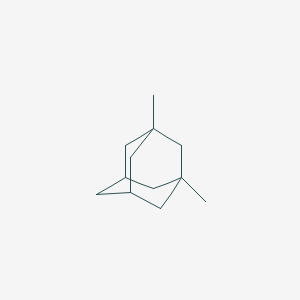
![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)
